molecular formula C10H9Cl2N3O3 B2880376 N~1~-(2,4-dichlorophenyl)-N~2~-[(methoxyimino)methyl]ethanediamide CAS No. 303996-56-7

N~1~-(2,4-dichlorophenyl)-N~2~-[(methoxyimino)methyl]ethanediamide

Cat. No. B2880376
CAS RN: 303996-56-7
M. Wt: 290.1
InChI Key: UHGVQUWLLWBDFQ-UHFFFAOYSA-N
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Description

The compound “N~1~-(2,4-dichlorophenyl)-N~2~-[(methoxyimino)methyl]ethanediamide” is a chemical compound with the CAS Number: 245039-43-4 . It has a molecular weight of 449.12 . The IUPAC name of this compound is N1,N~3~-bis (2,4-dichlorophenyl)-2- [ (E)- (methoxyimino)methyl]malonamide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H13Cl4N3O3/c1-27-22-8-11 (16 (25)23-14-4-2-9 (18)6-12 (14)20)17 (26)24-15-5-3-10 (19)7-13 (15)21/h2-8,22H,1H3, (H,23,25) (H,24,26) .


Physical And Chemical Properties Analysis

The compound “N~1~-(2,4-dichlorophenyl)-N~2~-[(methoxyimino)methyl]ethanediamide” has a molecular weight of 449.12 . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Environmental Impact and Biodegradation

  • Environmental Concerns : Methoxychlor, a compound structurally related to N1-(2,4-dichlorophenyl)-N2-[(methoxyimino)methyl]ethanediamide, has raised environmental concerns due to its potential long-term health risks, including endocrine disruption and carcinogenic potency (Yim et al., 2008).
  • Biodegradation by Bacteria : Certain bacterial species, such as Eubacterium limosum, found in human intestines, can metabolize compounds like methoxychlor, suggesting a potential pathway for biodegradation in natural environments (Satsuma & Masuda, 2012).

Chemical Properties and Reactions

  • Synthetic Applications : N,N'-Bis[trans-2-phenyl-5-(triphenylstannylmethoxymethyl)-1,3-dioxan-5-yl]ethanediamide is a compound with structural similarities to the query chemical, showcasing the diverse applications in synthetic chemistry, particularly in organometallic reactions (Ross et al., 1996).

Endocrine Disruption and Toxicological Studies

  • Metabolism and Estrogenic Activity : Studies on methoxychlor and its derivatives, which are structurally related to the query compound, indicate their metabolism into estrogenic products in vivo, pointing towards potential endocrine-disrupting capabilities (Bulger et al., 1985).

Electrophysical and Structural Analysis

  • Electrochemical Reduction : Research into the electrochemical properties of compounds similar to N1-(2,4-dichlorophenyl)-N2-[(methoxyimino)methyl]ethanediamide, like methoxychlor, provides insights into their chemical behavior and potential applications in electrochemistry (McGuire & Peters, 2016).

Other Applications

  • Polymeric Protecting Groups : The synthesis of related compounds can lead to the development of novel polymeric protecting groups, expanding the toolkit for synthetic chemistry (Gormanns & Ritter, 1994).

properties

IUPAC Name

N'-(2,4-dichlorophenyl)-N-[(E)-methoxyiminomethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O3/c1-18-14-5-13-9(16)10(17)15-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGVQUWLLWBDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/NC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2,4-dichlorophenyl)-N~2~-[(methoxyimino)methyl]ethanediamide

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